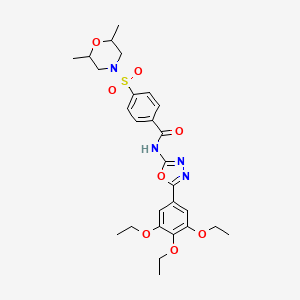

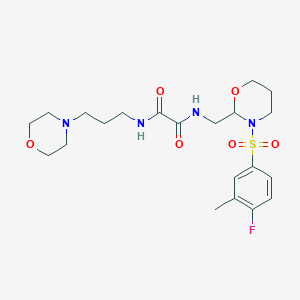

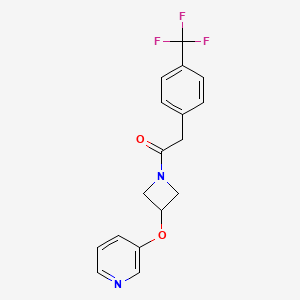

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide” typically belong to a class of organic compounds known as sulfonamides. Sulfonamides are known for their bioactive properties and are commonly used in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds usually involves several steps, each introducing a different functional group. For instance, the methoxyethyl group might be introduced via an etherification reaction, the indole group might be synthesized via a Fischer indole synthesis, and the ureido and benzenesulfonamide groups might be introduced via condensation reactions .Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the compound’s molecular geometry, the types of atoms involved, their connectivity, and the overall three-dimensional arrangement of the atoms in the molecule .Chemical Reactions Analysis

The chemical reactivity of such compounds is largely determined by their functional groups. For instance, the ureido group might participate in condensation reactions, the indole group might undergo electrophilic substitution reactions, and the sulfonamide group might be involved in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like their molecular structure, the nature of their functional groups, and their overall polarity. These properties might include solubility in various solvents, melting and boiling points, and reactivity towards different chemical reagents .Scientific Research Applications

Carbonic Anhydrase Inhibition and Antimetastatic Activity

Ureido-substituted benzenesulfonamides, including compounds with structures similar to 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide, have been investigated for their ability to inhibit human carbonic anhydrases (hCAs). These enzymes play critical roles in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor. Notably, some of these compounds have demonstrated potent inhibition against hCA IX and XII isoforms, which are associated with tumor growth and metastasis. For example, specific derivatives have shown significant inhibitory effects against hCA IX, a target for anticancer therapy, suggesting potential applications in the development of novel antimetastatic drugs (Pacchiano et al., 2011).

Photodynamic Therapy Applications

In addition to their role as enzyme inhibitors, certain ureido benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivatives have shown high singlet oxygen quantum yields and good fluorescence properties, which are crucial for Type II photodynamic therapy mechanisms. These properties suggest their potential application in treating cancer through photodynamic therapy, offering a non-invasive treatment option that utilizes light-activated compounds to kill cancer cells (Pişkin et al., 2020).

Anticancer Activity

Research on ureido benzenesulfonamides incorporating triazine moieties has led to the discovery of compounds with potent inhibitory activity against hCA IX, an enzyme highly expressed in cancerous tissues. These compounds have demonstrated sub-nanomolar inhibitory constants, highlighting their potential as selective and potent inhibitors for anticancer therapy (Lolak et al., 2019). Furthermore, certain derivatives have shown marked anticancer activity in vitro, with significant effects against human colorectal carcinoma and cervix carcinoma cell lines, indicating their potential as lead compounds in developing new anticancer therapies (Karakuş et al., 2018).

Safety And Hazards

The safety and hazards associated with such compounds depend on their specific chemical and physical properties. Some sulfonamides, for instance, are known to cause allergic reactions in some individuals . Proper handling and disposal procedures should always be followed when working with these compounds .

Future Directions

The future research directions for such compounds could involve exploring their potential applications in areas like medicinal chemistry, materials science, and environmental science. This could involve synthesizing new derivatives of the compound, studying their properties, and testing their activity in various biological or chemical systems .

properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-sulfamoylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-26-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-13-6-8-14(9-7-13)27(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXYHURIFKBYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)

![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)

![5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2992301.png)

![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)

![1-Methyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]phthalazine](/img/structure/B2992312.png)